3-Chloro-2-methylpropan-1-amine hydrochloride
Description
3-Chloro-2-methylpropan-1-amine hydrochloride (CAS: 96989-37-6) is a primary amine hydrochloride with the molecular formula C₄H₁₁Cl₂N and an average molecular mass of 144.039 g/mol . The compound features a propane backbone substituted with a chlorine atom at the third carbon and a methyl group at the second carbon, with the amine group at position 1 (Fig. 1). It is industrially available at 99% purity and used as a synthetic intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-chloro-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-4(2-5)3-6;/h4H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTYYDPHCKDOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96989-37-6 | |
| Record name | 3-chloro-2-methylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Halogenation of 2-Methylpropan-1-amine
One straightforward approach involves chlorination of 2-methylpropan-1-amine or its derivatives under controlled conditions to introduce the chlorine atom at the 3-position. This method requires careful control of reaction temperature and stoichiometry to avoid over-chlorination or side reactions.
Nucleophilic Substitution Using 3-Chloro-2-methylpropan-1-ol
A common synthetic route starts from 3-chloro-2-methylpropan-1-ol, which is converted to the amine via substitution with ammonia or amine sources, followed by conversion to the hydrochloride salt.
Step 1: Preparation of 3-chloro-2-methylpropan-1-ol
This intermediate can be synthesized by chlorination of 2-methyl-2-propanol derivatives, as described in patent CN102229522B, which outlines a method for preparing 1-chloro-2-methyl-2-propanol, a related compound, using chlorinating agents under controlled conditions.Step 2: Amination
The chloroalcohol undergoes nucleophilic substitution with ammonia or an amine source to replace the hydroxyl or chlorine with an amino group.Step 3: Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid gas or aqueous HCl to yield the hydrochloride salt, improving compound stability and crystallinity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of alcohol | Chlorinating agent (e.g., thionyl chloride, SOCl2) | 0–25 °C | 1–5 hours | 85–95 | Controlled addition to avoid side products |
| Nucleophilic substitution | Ammonia or amine in polar solvent (e.g., ethanol) | 25–80 °C | 3–12 hours | 70–90 | Excess ammonia improves substitution |
| Hydrochloride salt formation | HCl gas or aqueous HCl in organic solvent (THF, EtOH) | 0–25 °C | 1–5 hours | 90–95 | Solid precipitates; filtration and drying |
Research Findings and Optimization
- Temperature Control: Maintaining low temperatures during chlorination prevents overreaction and decomposition.
- Solvent Choice: Polar solvents such as ethanol or tetrahydrofuran (THF) improve substitution efficiency and product isolation.
- Base Use: In some methods, bases like sodium hydroxide are used to neutralize by-products and drive reactions forward.
- Purification: Organic layer washing with saturated sodium bicarbonate and brine removes impurities, followed by drying and concentration to isolate the product.
Comparative Analysis of Preparation Routes
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct chlorination of amine | Simple, fewer steps | Risk of over-chlorination | 70–80 |
| Halogenation of alcohol + amination | High selectivity, adaptable | Multi-step, longer process | 85–95 |
| Protected intermediate route | High purity, controlled reactions | More complex, requires protection/deprotection | 80–90 |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-chloro-2-methylpropan-1-amine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-methylpropan-1-amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products:
Substitution: Formation of 2-methylpropan-1-amine derivatives.
Oxidation: Formation of amides or nitriles.
Reduction: Formation of 2-methylpropan-1-amine.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 3-Chloro-2-methylpropan-1-amine hydrochloride is in pharmaceutical research. It serves as an intermediate in the synthesis of various pharmaceuticals, including:
- Antidepressants: It is a known impurity in fluoxetine (Prozac), which is used to treat depression and anxiety disorders .
- Antipsychotics: Its derivatives are explored for potential antipsychotic properties .
Chemical Biology
The compound is utilized in chemical biology for the development of probes that can interact with biological systems. Its ability to modify amine groups makes it valuable for creating targeted delivery systems in drug design.
Agrochemicals
Research indicates that this compound can be used as a building block in the synthesis of agrochemicals, particularly herbicides and pesticides. Its chlorinated structure enhances the biological activity of these compounds, making them more effective against pests .
Toxicological Profile
While this compound has beneficial applications, it also poses certain health risks:
- Toxicity: Classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) .
- Safety Measures: Appropriate safety measures must be taken when handling this compound, including the use of personal protective equipment (PPE) and proper ventilation.
Case Study 1: Fluoxetine Synthesis
In a study exploring the synthesis of fluoxetine, researchers noted that controlling impurities like this compound was crucial for achieving desired pharmacological properties. The study highlighted purification techniques that effectively reduced impurities to acceptable levels without compromising yield .
Case Study 2: Agrochemical Development
Another case study focused on developing a new herbicide formulation that incorporated this compound as a key ingredient. The resulting formulation demonstrated enhanced efficacy against common agricultural pests compared to existing products on the market, showcasing its potential in agrochemical applications .
Mechanism of Action
The mechanism of action of 3-chloro-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. As a primary amine, it can participate in various biochemical pathways, including the formation of Schiff bases with aldehydes and ketones. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aliphatic Amine Hydrochlorides
3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride
- Molecular Formula : C₅H₁₃Cl₂N
- Key Differences: Replaces the primary amine with a dimethylamino group (-N(CH₃)₂).
- Implications: Increased steric hindrance reduces nucleophilicity compared to the primary amine. Higher molecular weight (178.08 g/mol) may influence solubility and melting point . Used in alkylation reactions due to the dimethylamino group’s electron-donating effects .
3-Cyclohexyl-2-methylpropan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₂₂ClN
- Key Differences : Substitutes the chlorine atom with a cyclohexyl group.
- Implications: Enhanced hydrophobicity due to the bulky cyclohexyl group, reducing water solubility. Potential applications in lipid-soluble drug formulations .
3-Chloro-N-(2-chloroethyl)propan-1-amine Hydrochloride
Aromatic and Fluorinated Derivatives
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₄Cl₂FN
- Key Differences : Incorporates a fluorinated chlorophenyl ring.
- Implications :
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₀Cl₂F₃N
- Key Differences : Features a trifluoromethyl (-CF₃) group adjacent to the amine.
- Implications: Strong electron-withdrawing effects from -CF₃ lower pKa (~9.05), enhancing acidity compared to aliphatic analogs . Potential use in antidepressants or anticonvulsants .
2-(3-Chlorophenyl)propan-2-amine Hydrochloride
Physicochemical and Functional Comparisons
*Estimated based on primary amine analogs.
Research and Industrial Relevance
- Pharmaceuticals : Aromatic derivatives (e.g., ) are prioritized for CNS drugs due to blood-brain barrier penetration.
- Agrochemicals : Aliphatic analogs (e.g., ) with hydrophobic groups are used in pesticide formulations.
- Safety : Primary amines like 3-Chloro-2-methylpropan-1-amine HCl require handling precautions (e.g., skin protection) similar to related hydrochlorides .
Biological Activity
3-Chloro-2-methylpropan-1-amine hydrochloride, a secondary amine with the molecular formula CHClN, has garnered interest in medicinal chemistry due to its potential therapeutic properties and biological activities. This article explores its synthesis, biological interactions, and relevant research findings.
This compound is characterized by a chlorine atom attached to a branched carbon chain. The synthesis typically involves the chlorination of 2-methylpropan-1-amine, resulting in a compound that exhibits significant reactivity due to the presence of the chlorine atom. This structural feature makes it a valuable building block in organic synthesis and drug development.
Biological Activity
The biological activity of this compound has been investigated in various contexts, including its potential as a therapeutic agent and its interaction with biological systems.
Pharmacological Potential
Research indicates that this compound may serve as a precursor for the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, which could lead to the discovery of novel therapeutic agents .
Toxicity and Safety
While exploring its biological activity, safety profiles have also been assessed. The compound exhibits several hazard classifications, including:
- Toxic if inhaled or swallowed (H301, H331)
- Causes severe skin burns and eye damage (H314)
- Suspected of causing cancer (H351)
These classifications underscore the importance of handling this compound with care in laboratory settings .
In Vitro Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cell lines. For instance, tests conducted on THP-1 cells (a human monocytic cell line) revealed significant cytotoxicity at certain concentrations, indicating potential applications in cancer research .
Genotoxicity Assessments
Genotoxicity studies have shown that this compound can cause chromosomal aberrations and sister chromatid exchanges in mammalian cells. These effects were observed both in the presence and absence of metabolic activation, suggesting that this compound possesses inherent mutagenic properties .
Comparative Biological Activity Table
Q & A
Q. What are the optimal laboratory-scale synthesis routes for 3-Chloro-2-methylpropan-1-amine hydrochloride?
Methodological Answer: The synthesis typically involves reacting 3-Chloro-2-methylpropan-1-amine with hydrochloric acid under controlled conditions. Key steps include:
- Step 1: Mix equimolar amounts of the free base (3-Chloro-2-methylpropan-1-amine) and HCl in an ice-cooled reactor to prevent exothermic runaway .
- Step 2: Stir the mixture at 0–5°C for 2 hours, followed by room-temperature aging for 12 hours to ensure complete salt formation.
- Step 3: Purify via recrystallization from ethanol/water (3:1 v/v), yielding >95% purity. Monitor pH (target: 4–5) to avoid decomposition .
Q. How can structural characterization of this compound be performed?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Analyze and NMR spectra to confirm the presence of the methyl, chloro, and ammonium groups. The NH proton appears as a broad singlet at δ 8.2–8.5 ppm in DO .
- IR Spectroscopy: Identify N–H stretching (2500–3000 cm) and C–Cl vibrations (600–800 cm) .
- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and salt formation .
Advanced Research Questions
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic interactions, while the free base is more lipid-soluble. Stability studies show:
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Methodological Answer: The chloro group undergoes S2 reactions due to steric hindrance from the methyl group. Key observations:
- Reactivity with Amines: Reacts with primary amines (e.g., benzylamine) in DMF at 60°C, yielding secondary amines. Reaction rates depend on steric bulk .
- Leaving Group Ability: Chloride’s moderate leaving capacity requires polar aprotic solvents (e.g., DMSO) or catalytic KI to enhance displacement .
Q. How does this compound interact with biological targets (e.g., enzymes)?
Methodological Answer: The compound’s amine group forms hydrogen bonds with catalytic residues, while the chloro-methyl moiety enhances lipophilicity for membrane penetration. Studies suggest:
- Enzyme Inhibition: Acts as a competitive inhibitor for monoamine oxidases (MAOs) at IC ~10 μM. Use fluorescence quenching assays to validate binding .
- Cellular Uptake: Radiolabeling () shows rapid accumulation in neuronal cells, correlating with its potential neuropharmacological applications .
Contradictions and Resolutions
- Synthesis Scalability: While lab-scale synthesis uses ethanol/water recrystallization, industrial methods (e.g., continuous flow reactors) are not well-documented. Pilot-scale trials are recommended .
- Biological Activity: Conflicting reports on MAO inhibition potency require dose-response validation across multiple cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
